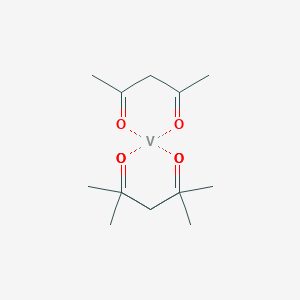

Vanadium tris(acetylacetonate)

Vue d'ensemble

Description

Vanadium tris(acetylacetonate) is a coordination compound with the formula V(C5H7O2)3 . It is an orange-brown solid that is soluble in organic solvents . It appears as blue to blue-green crystals .

Synthesis Analysis

Vanadium tris(acetylacetonate) is prepared by reduction of ammonium vanadate in the presence of acetylacetone . It has been used in the synthesis of different metal acetylacetonate complexes covalently anchored onto amine-functionalized silica/starch composite .Molecular Structure Analysis

The complex has idealized D3 symmetry . Like other V(III) compounds, it has a triplet ground state . The molecular formula is C15H21O6V .Chemical Reactions Analysis

Vanadium tris(acetylacetonate) has been shown to undergo thermal- and UV-light-induced reactions in which free radicals are generated . These radicals are known to be useful in the initiation of interesting chemical reactions .Physical And Chemical Properties Analysis

Vanadium tris(acetylacetonate) is an orange-brown solid that is soluble in organic solvents . It decomposes before melting .Applications De Recherche Scientifique

Catalyst in Polymerization : VACAC is used as a component in olefin polymerization catalysts. Its purity is crucial for polymer producers, and it is sensitive to air, undergoing gradual oxidation in moist air to form vanadyl(IV) acetylacetonate (VOBA) (Bruno & Su, 1997).

Vanadium-Based Flow Batteries : VACAC is explored for use in non-aqueous redox flow batteries, with research focusing on its solubility and conductivity in various solvent and electrolyte combinations. This research is important for the development of efficient and stable energy storage systems (Shinkle et al., 2014).

Vapour Pressure Studies : The vapour pressures of VACAC have been measured, providing valuable data for understanding its sublimation and gas phase properties. Such data is crucial for applications in chemical vapor deposition processes (Melia & Merrifield, 1970).

Coordination Chemistry and Catalysis : VACAC is used in the study of coordination chemistry of transition-metal complexes. It has been employed as a catalyst in reactions like the hydrogen peroxide oxidation of anthracene (Charleton & Prokopchuk, 2011).

Electrochemistry and Film Preparation : VACAC has been used in the synthesis of polyacetylene films using soluble vanadium-based catalysts. Such research contributes to the development of conductive and stretchable materials (Oh et al., 1989).

Chemical Vapor Deposition : It serves as a precursor in the chemical vapor deposition of vanadium dioxide thin films, which have applications in optical and electrical switching devices (Maruyama & Ikuta, 1993).

Safety And Hazards

Orientations Futures

Vanadium tris(acetylacetonate) is a common precatalyst for the production of EPDM polymers . It has also been shown to be a precursor to vanadium pentoxide nanostructures . It is also used as a soluble catalyst, which acts as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries .

Propriétés

IUPAC Name |

pentane-2,4-dione;vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAGYOLLDSHDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentane-2,4-dione;vanadium | |

CAS RN |

13476-99-8 | |

| Record name | Tris(acetylacetonato)vanadium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

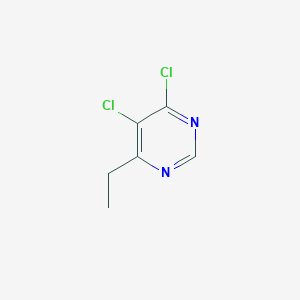

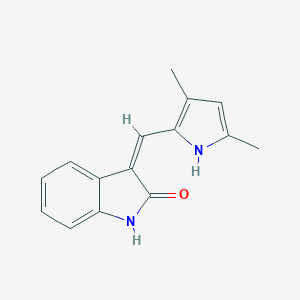

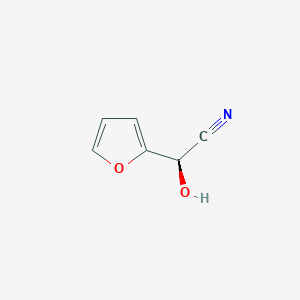

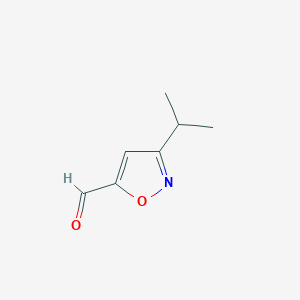

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

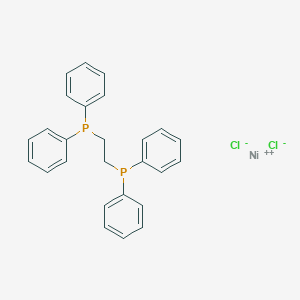

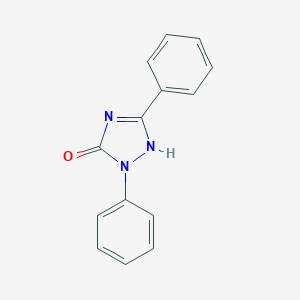

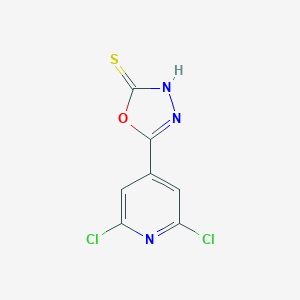

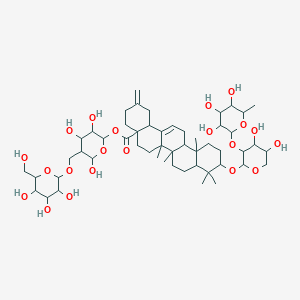

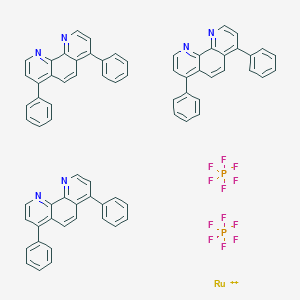

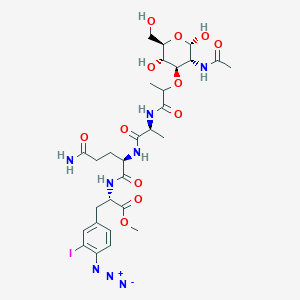

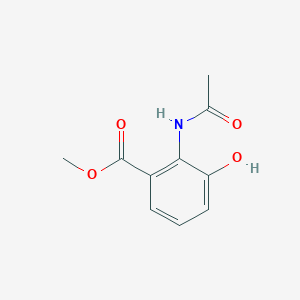

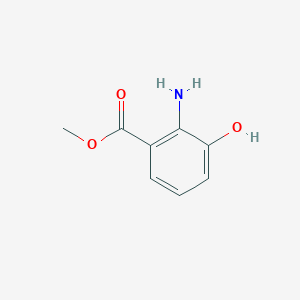

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.